N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
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Overview
Description
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both an indole and a benzotriazine moiety The indole structure is known for its presence in many bioactive molecules, while the benzotriazine ring is often associated with various pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Benzotriazine Moiety: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups present.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-diones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs due to its bioactive indole and benzotriazine moieties.
Biological Studies: It can be used to study the biological activities of indole and benzotriazine derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Biology: The compound can serve as a probe to investigate various biochemical pathways and molecular targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is likely to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the benzotriazine ring may contribute to its pharmacological activities . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit various biological activities.
Benzotriazine Derivatives: Compounds like 1,2,3-benzotriazine-4(3H)-one and its derivatives are known for their pharmacological properties.
Uniqueness
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the combination of the indole and benzotriazine moieties in a single molecule.
Properties
Molecular Formula |
C19H16BrN5O2 |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C19H16BrN5O2/c20-14-5-6-17-13(11-14)7-9-24(17)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26) |
InChI Key |
VLBNATHBAHKIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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